molecular formula C6H10O7 B1201727 (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 576-37-4

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No. B1201727
CAS RN: 576-37-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-QTBDOELSSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" often involves multi-step chemical reactions that introduce functional groups selectively. For instance, Lash et al. (1992) explored the chemistry of tetrahydro-1H-indoles and their derivatives, which could be considered analogs or precursors in synthetic routes towards complex cyclohexanone derivatives (Lash, T., Bladel, K. A., Shiner, C. M., Zajeski, D. L., & Balasubramaniam, R. P., 1992). Such synthetic pathways typically involve regioselective reactions and can serve as a basis for the synthesis of the targeted compound by modifying functional groups.

Molecular Structure Analysis

The molecular structure of "(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" is characterized by its stereochemistry and hydroxyl distribution. Research on similar compounds, such as the study by Müller et al. (1986), focuses on the determination of constitution and configuration via spectroscopic methods, highlighting the importance of stereochemistry in such molecules (Müller, A., Keller-Schierlein, W., Bielecki, J., Rak, G., Stümpfel, J., & Zähner, H., 1986).

Chemical Reactions and Properties

The reactivity of the compound involves its functional groups, particularly the hydroxyl and carboxylic acid moieties. Studies on related structures, such as the work by Hayes and Wallace (1990), detail the intermediates in synthetic routes that involve oxo groups, which are crucial for understanding the reactivity of the compound (Hayes, R. & Wallace, T., 1990).

Scientific Research Applications

  • Solubility Studies

    The solubility of substances like (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid in mixtures of ethanol and water was examined. This research provides insights into the solubility characteristics of similar compounds, which is essential for their application in various scientific fields (Zhang, Gong, Wang, & Qu, 2012).

  • Synthetic Routes

    Studies have been conducted to develop synthetic routes for related compounds, which are crucial in leukotriene synthesis. Such research aids in understanding the synthesis processes of complex organic compounds (Hayes & Wallace, 1990).

  • Hydroxylation Studies

    Research on the diastereoselective hydroxylation of compounds closely related to (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, like piperidin-2-ones, provides insights into the synthesis of amino acids such as hydroxylysine, which is unique to collagen and collagen-like proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

  • Characterization and Fragmentation Studies

    Detailed characterization and fragmentation studies of monocarboxylic acids with acyl functional groups, including compounds similar to (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, have been carried out. This research is fundamental in understanding the properties and behaviors of these compounds in various conditions (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

  • Asymmetric Hydrogenation

    The asymmetric hydrogenation of related compounds, such as β,δ-Diketoesters, has been explored. This research contributes to the understanding of stereoselective synthesis processes, which are crucial in pharmaceutical chemistry (Blandin, Carpentier, & Mortreux, 1999).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard laboratory safety procedures should be followed when handling it .

properties

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-QTBDOELSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36655-86-4
Record name Polyglucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36655-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40273973, DTXSID60859531
Record name D-Glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40273973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

CAS RN

6556-12-3, 576-37-4
Record name D-Glucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6556-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40273973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glucuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUCURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5D83Q4RW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Citations

For This Compound
1
Citations
L Lojková, V Vranová, K Rejšek, P Formánek - Chirality, 2014 - Wiley Online Library
Decontamination of polluted soils using plants is based on the ability of plant species (including transgenic plants) to enhance bioavailability of pollutants in the rhizosphere and support …
Number of citations: 7 onlinelibrary.wiley.com

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